2,5-Diisopropyl-4-methylthiophen-3-amine
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Overview
Description
2,5-Diisopropyl-4-methylthiophen-3-amine is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2,5-Diisopropyl-4-methylthiophen-3-amine, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
2,5-Diisopropyl-4-methylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Diisopropyl-4-methylthiophen-3-amine has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diisopropyl-4-methylthiophen-3-amine involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes, receptors, and other biological targets. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
2,5-Diisopropyl-4-methylthiophen-3-amine can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Diisopropylamine: A secondary amine with similar nucleophilic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H19NS |
---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
4-methyl-2,5-di(propan-2-yl)thiophen-3-amine |
InChI |
InChI=1S/C11H19NS/c1-6(2)10-8(5)9(12)11(13-10)7(3)4/h6-7H,12H2,1-5H3 |
InChI Key |
NOJHKTMLEIPIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)C(C)C)C(C)C |
Origin of Product |
United States |
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